3-Cyclohexene-1-carboxaldehyde

説明

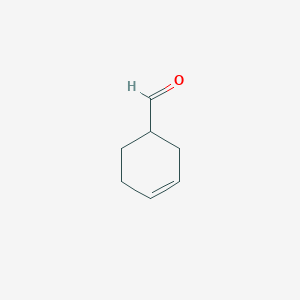

Structure

3D Structure

特性

IUPAC Name |

cyclohex-3-ene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-6-7-4-2-1-3-5-7/h1-2,6-7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFDVJPDXYGCOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Record name | 1,2,3,6-TETRAHYDROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026661 | |

| Record name | 3-Cyclohexene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,6-tetrahydrobenzaldehyde appears as a colorless liquid. Less dense than water and slightly soluble in water. Hence floats on water. Irritates skin, eyes and mucous membranes. Used to make fabrics water resistant, and to make other chemicals., Liquid; [HSDB] Colorless to yellow liquid with an almond-like odor; [MSDSonline] | |

| Record name | 1,2,3,6-TETRAHYDROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

105 °C | |

| Record name | 3-CYCLOHEXENE-1-CARBOXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

135 °F (NFPA, 2010), 57 °C, 135 °F (57 °C) (OPEN CUP) | |

| Record name | 1,2,3,6-TETRAHYDROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CYCLOHEXENE-1-CARBOXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in acetone and methanol, slightly soluble in cabon tetrachloride., Slightly soluble in water. | |

| Record name | 3-CYCLOHEXENE-1-CARBOXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9694 @ 20 °C/4 °C | |

| Record name | 3-CYCLOHEXENE-1-CARBOXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.8 [mmHg] | |

| Record name | 3-Cyclohexene-1-carboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3228 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

100-50-5, 1321-16-0 | |

| Record name | 1,2,3,6-TETRAHYDROBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexenecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Formylcyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-3-ene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FORMYLCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAK9539347 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-CYCLOHEXENE-1-CARBOXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

2 °C | |

| Record name | 3-CYCLOHEXENE-1-CARBOXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for 3 Cyclohexene 1 Carboxaldehyde and Its Derivatives

Established Synthetic Pathways for 3-Cyclohexene-1-carboxaldehyde

The synthesis of this compound, a valuable intermediate in the production of pharmaceuticals, fragrances, and polymers, is primarily achieved through two well-established routes: the Diels-Alder cycloaddition of acrolein and 1,3-butadiene (B125203), and the hydroformylation of cyclohexene (B86901) derivatives. orgsyn.orgnbinno.com

Diels-Alder Cycloaddition of Acrolein and 1,3-Butadiene

The most common method for producing this compound is the Diels-Alder reaction, a [4+2] cycloaddition between the conjugated diene 1,3-butadiene and the dienophile acrolein. orgsyn.orggoogle.comiitk.ac.in This reaction forms a six-membered ring and is known for its high efficiency and atom economy. wikipedia.org

The Diels-Alder reaction between acrolein and 1,3-butadiene is typically conducted at elevated temperatures and pressures to achieve a satisfactory reaction rate and yield. google.com However, these conditions can also promote the polymerization of the starting materials, which is a significant side reaction. google.com To mitigate this, the reaction can be performed in the presence of inert solvents. google.com

Key parameters that are optimized to maximize the yield of this compound and minimize side reactions include temperature, pressure, solvent, and reaction time. For instance, heating acrolein and 1,3-butadiene at 150°C under a nitrogen atmosphere of 4 MPa for 3 hours has been reported to achieve a 91% yield. The use of a high-boiling solvent like cyclohexanedimethanol can help to reduce the polymerization of the reactants.

Interactive Data Table: Diels-Alder Reaction Parameters

| Parameter | Value | Outcome/Notes |

| Temperature | 80-240°C google.com | Higher temperatures increase reaction rate but also favor polymerization. google.com |

| Pressure | Up to 4 MPa | Increased pressure can enhance the reaction rate. |

| Solvent | Cyclohexanedimethanol | High-boiling solvents can minimize reactant polymerization. |

| Reaction Time | 3 hours | Sufficient time is required for high conversion. |

| Acrolein:Butadiene Ratio | 0.5:1 to 2:1 google.com | A near-equimolar ratio is often preferred. google.com |

| Yield | Up to 93.7% google.com | Optimization of conditions leads to high product yields. |

The Diels-Alder reaction is a concerted process, meaning that the new carbon-carbon bonds are formed in a single step through a cyclic transition state. iitk.ac.inchegg.com For the reaction between 1,3-butadiene and acrolein to occur, the 1,3-butadiene must be in the s-cis conformation to allow for maximal orbital overlap. chegg.com Computational studies using Density Functional Theory (DFT) have shown that the reaction proceeds through a concerted, asynchronous six-membered cyclic transition state. researchgate.netresearchgate.net This asynchronicity is attributed to the electronic nature of acrolein, where the β-carbon is more electrophilic, leading to a shorter bond distance in the transition state compared to the bond forming at the α-carbon. nih.gov The reaction is exothermic and spontaneous. researchgate.net

The Diels-Alder reaction is highly regioselective and stereoselective. The regioselectivity follows the "ortho-para rule," which predicts the formation of the 1,4-disubstituted cyclohexene product. wikipedia.org In the case of acrolein and 1,3-butadiene, this leads to the formation of this compound. The stereoselectivity of the reaction is governed by the "endo rule," which states that the dienophile's substituent (the aldehyde group in acrolein) will preferentially orient itself towards the developing diene bridge in the transition state. However, the exact regio- and stereochemical outcome can be influenced by the presence of substituents on both the diene and the dienophile. beilstein-journals.org Asymmetric Diels-Alder reactions, using chiral catalysts, can be employed to produce specific enantiomers of the product, which is crucial for the synthesis of certain pharmaceuticals. orgsyn.org

Hydroformylation of Cyclohexene Derivatives

An alternative synthetic route to this compound and its derivatives is the hydroformylation of cyclohexene or its substituted analogues. orgsyn.org This process, also known as oxo synthesis, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the cyclohexene ring. ontosight.ai The reaction is catalyzed by transition metal complexes, most commonly those of rhodium or cobalt, and uses synthesis gas (a mixture of carbon monoxide and hydrogen). ontosight.ai

The choice of catalyst and ligands plays a crucial role in the selectivity of the hydroformylation reaction. For instance, rhodium catalysts with biphephos (B38640) ligands can achieve aldehyde selectivities of 85-90% at pressures of 20-30 bar. Cobalt catalysts, while less expensive, typically require higher pressures (50-100 bar) and may result in lower selectivity (70-75%). The reaction conditions, such as temperature and pressure, also significantly influence the outcome. ontosight.aimdpi.com A key challenge in the hydroformylation of cyclohexene is controlling the regioselectivity, as the formyl group can add to different positions on the ring, leading to a mixture of aldehyde isomers. ontosight.ai Furthermore, competing isomerization and hydrogenation reactions can reduce the yield of the desired aldehyde. mdpi.com

Catalyst Systems and Their Influence (e.g., Rhodium, Ruthenium, Cobalt complexes)

The hydroformylation of cyclohexene, a precursor to the saturated analogue of this compound, serves as a crucial model for understanding the catalytic synthesis of these aldehydes. The choice of metal catalyst profoundly influences reaction efficiency and product distribution.

Rhodium (Rh) Complexes: Rhodium-based catalysts are highly effective for hydroformylation, often achieving near-quantitative yields under optimized conditions. A common precursor, rhodium(III) oxide, can be used to generate the active catalyst. orgsyn.org In a typical procedure, cyclohexene is reacted with synthesis gas (syngas, a 1:1 mixture of CO and H₂) at elevated temperature and pressure. orgsyn.org For example, using a rhodium carbonyl precursor in heptane (B126788) at 100°C and 150 atm can yield 99.5% cyclohexanecarboxaldehyde (B41370) after 12 hours. The high activity of rhodium catalysts often allows for milder reaction temperatures compared to other systems. However, the catalyst's performance can be sensitive to the ligands used; for instance, rhodium complexes with trialkylphosphine ligands can exhibit high hydrogenation activity, leading to the formation of alcohol byproducts. wiley-vch.de

Ruthenium (Ru) Complexes: Ruthenium catalysts are also prominent, not only in hydroformylation but also in selective hydrogenation. A patented method for producing cyclohexanecarboxaldehyde involves the selective hydrogenation of this compound using a ruthenium on carbon (Ru/C) catalyst. Furthermore, catalyst systems like Ru₃(CO)₁₂ combined with promoters such as lithium chloride (LiCl) have been studied for the hydroformylation of cyclohexene using H₂ and CO₂ (where CO₂ acts as a source of CO via the reverse water-gas shift reaction). mdpi.comresearchgate.net Combining ruthenium (e.g., Ru₃(CO)₁₂) with cobalt (Co₂(CO)₈) can create a bimetallic system that shows a significantly faster initial reaction rate for cyclohexene hydroformylation compared to the cobalt system alone. wiley-vch.debohrium.com

Cobalt (Co) Complexes: While generally less efficient than their rhodium counterparts, cobalt catalysts present a more cost-effective option. A typical cobalt-catalyzed hydroformylation uses a precursor like bis(acetylacetonate)cobalt(II) in a solvent such as benzene (B151609) at high temperature (150°C) and pressure (150 atm syngas), yielding 70-80% of the aldehyde product. These reactions often have a noticeable induction period, highlighting certain kinetic limitations.

| Catalyst System | Precursor Example | Typical Temperature | Typical Pressure | Reported Yield | Key Characteristics |

|---|---|---|---|---|---|

| Rhodium | Rhodium carbonyl, Rhodium(III) oxide orgsyn.org | 100-120°C | 150 atm | Up to 99.5% | High activity, near-quantitative yields, milder temperatures. |

| Ruthenium | Ru₃(CO)₁₂ with LiCl mdpi.comresearchgate.net | 150°C researchgate.net | 4-8 MPa researchgate.net | Variable, dependent on pressure. researchgate.net | Can use CO₂ as a CO source; effective in bimetallic systems. wiley-vch.deresearchgate.net |

| Cobalt | Bis(acetylacetonate)cobalt(II) | 150°C | 150 atm | 70-80% | Cost-effective, higher temperature requirements, kinetic limitations. |

Influence of Reaction Parameters (e.g., pressure, temperature, syngas composition)

The outcome of hydroformylation reactions is highly dependent on key parameters such as pressure, temperature, and the composition of the syngas.

Pressure: The partial pressures of carbon monoxide and hydrogen are critical. In rhodium-catalyzed systems, the reaction rate can show a negative order in CO concentration. uva.nl For ruthenium-catalyzed hydroformylation of cyclohexene using CO₂ and H₂, increasing the total pressure (while maintaining a 1:1 gas ratio) promotes the formation of cyclohexanecarboxaldehyde. mdpi.comresearchgate.net Specifically, raising the total pressure from 4 MPa to 8 MPa increases the aldehyde yield. researchgate.net Higher pressure favors the hydroformylation pathway over the direct hydrogenation of the starting alkene. researchgate.net However, excessively high pressures may not provide significant benefits and can be economically unfavorable. google.com

Syngas Composition: The ratio of H₂ to CO in the syngas is a determining factor for selectivity. In the hydroformylation of cyclohexene with a Ru₃(CO)₁₂ catalyst system, the individual pressures of H₂ and CO₂ (as a CO precursor) have distinct effects. Increasing H₂ pressure promotes the subsequent hydrogenation of the desired aldehyde to its corresponding alcohol (cyclohexanemethanol). mdpi.comresearchgate.net Conversely, increasing CO₂ pressure suppresses this hydrogenation step, thus favoring the aldehyde. mdpi.comresearchgate.net The choice of ligand can also interact with syngas composition; for some rhodium complexes, the equilibrium between active species is influenced by the partial pressure of CO. wiley-vch.de

Regioselectivity and Chemoselectivity in Hydroformylation

Controlling selectivity is paramount in hydroformylation to ensure the desired product is formed preferentially.

Regioselectivity refers to the site of formyl group addition. In the hydroformylation of substituted alkenes, this determines whether a linear or branched aldehyde is produced. For a symmetrical substrate like cyclohexene, regioselectivity is not a factor as only one aldehyde product can form. However, in derivatives of this compound, the position of formylation would be critical. The choice of ligands plays a major role in directing regioselectivity. wiley-vch.deacs.org For example, certain supramolecular ligand assemblies can strongly favor either the branched or the linear aldehyde in the hydroformylation of 1-octene. acs.org

Chemoselectivity concerns the preference for one type of reaction over another. In the context of cyclohexene hydroformylation, the main competing reaction is the hydrogenation of the alkene double bond to form cyclohexane (B81311). researchgate.net Another side reaction is the hydrogenation of the product aldehyde to form an alcohol (e.g., cyclohexanemethanol). wiley-vch.deresearchgate.net The catalyst and reaction conditions dictate the chemoselectivity. For instance, rhodium catalysts with trialkylphosphine ligands can be highly active for hydrogenation. wiley-vch.de In ruthenium-catalyzed systems, increasing CO₂ pressure suppresses both the hydrogenation of the product aldehyde and the direct hydrogenation of cyclohexene, thus improving chemoselectivity towards cyclohexanecarboxaldehyde. researchgate.net

Alternative and Emerging Synthetic Routes

Beyond catalytic hydroformylation, other established and developing methods provide access to the cyclohexanecarboxaldehyde framework.

Claisen Rearrangement Approaches

The Claisen rearrangement is a powerful, thermally-driven orgsyn.orgorgsyn.org-sigmatropic rearrangement that forms a carbon-carbon bond. wikipedia.org The classic reaction involves the heating of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.com This pericyclic reaction proceeds through a highly ordered, chair-like transition state. wikipedia.orgchemtube3d.com While direct synthesis of this compound via a standard Claisen rearrangement is not a commonly cited route, the reaction is a fundamental tool in organic synthesis for constructing complex cyclic systems. The initial synthesis of this compound itself is often achieved through a Diels-Alder reaction between butadiene and acrolein, a [4+2] cycloaddition that efficiently forms the cyclohexene ring. orgsyn.org The principles of the Claisen rearrangement, particularly variants like the Eschenmoser-Claisen or Ireland-Claisen, offer potential, though less direct, strategies for synthesizing substituted cyclohexene carboxaldehyde derivatives by forming key C-C bonds within a pre-existing ring system. wikipedia.org

Reduction of Carboxylic Acid Derivatives

A reliable method for preparing aldehydes is the controlled reduction of carboxylic acid derivatives. These methods avoid the high pressures and specialized catalytic setups of hydroformylation.

From Acyl Chlorides: Cyclohexanecarboxaldehyde can be prepared by the reduction of cyclohexanecarbonyl chloride. orgsyn.org A suitable reagent for this transformation is lithium tri-tert-butoxyaluminum hydride, which is a mild reducing agent capable of stopping the reduction at the aldehyde stage without significant over-reduction to the alcohol. orgsyn.org The precursor, 3-cyclohexene-1-carbonyl chloride, can be synthesized from its corresponding carboxylic acid using reagents like thionyl chloride.

From Amides: N,N-dimethylcyclohexanecarboxamide also serves as a precursor to cyclohexanecarboxaldehyde. It can be reduced using lithium diethoxyaluminum hydride. orgsyn.org

Oxidation Methods

The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. This approach is an alternative to forming the aldehyde from an alkene or a carboxylic acid derivative.

From Alcohol Sulfonates: One specific method involves the oxidation of the methane (B114726) sulfonate (mesylate) of cyclohexylmethanol using dimethyl sulfoxide (B87167) (DMSO). orgsyn.org This represents a variation of the Swern or related DMSO-based oxidations.

From Alcohols: The direct oxidation of cyclohexylmethanol to cyclohexanecarboxaldehyde is also a viable route. uct.ac.za Studies have explored this transformation using platinum-based catalysts (e.g., Pt/TiO₂) with an oxidant. uct.ac.za While the initial selectivity for the aldehyde can be high, over-oxidation to the carboxylic acid or other side reactions can occur with longer reaction times. uct.ac.za Generally, the oxidation of aliphatic alcohols is considered more challenging than that of benzylic alcohols. researchgate.net

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of this compound and its derivatives is a significant objective in organic chemistry, driven by the distinct biological and physical properties of each chiral molecule. The development of reliable and predictable methods for controlling stereochemistry is crucial for applications in pharmaceuticals, fragrances, and materials science. This section details the advanced synthetic methodologies employed to achieve high levels of stereocontrol in the formation of these valuable compounds.

Strategies for Stereocontrol in Cyclohexane Ring Formation

The three-dimensional arrangement of substituents on a cyclohexane ring is determined during its formation. Chemists employ several sophisticated strategies to influence the stereochemical outcome of cyclization reactions.

One powerful concept is folding strain stereocontrol , where the diastereoselectivity of a ring-closure reaction is governed by the conformational preferences of the acyclic precursor in the transition state. researchgate.net In the cyclization of substituted long-chain esters, for instance, high selectivity can be achieved, demonstrating the effectiveness of this approach for stereoselective ring construction. The strategic placement of substituents along the chain can lead to the stereodivergent synthesis of different diastereomers. researchgate.net

Another key strategy involves controlling the reaction pathway through specific transition states, such as a chair or boat conformation . In Prins-pinacol cyclizations used to construct complex polycyclic systems containing a cyclohexane ring, the stereochemical outcome is dictated by the stereoelectronic influence of allylic substituents. nih.gov These substituents can stabilize or destabilize developing charges in the transition state, thereby directing the cyclization to proceed preferentially through a specific, lower-energy conformation (e.g., chair vs. boat), which in turn determines the stereochemistry of the final product. nih.gov These models have been successfully applied to predict the stereoselectivity in the synthesis of various carbocyclic and heterocyclic structures. nih.gov

Enantioselective and Diastereoselective Approaches

Achieving stereoselectivity involves the preferential formation of one enantiomer (enantioselectivity) or one diastereomer (diastereoselectivity) over others. Various advanced reactions have been developed for the synthesis of chiral this compound derivatives.

The Diels-Alder reaction is a cornerstone for constructing the cyclohexene ring system. Asymmetric versions of this reaction can produce optically active 3-cyclohexene-1-carboxaldehydes with high enantiomeric purity. orgsyn.org For example, the reaction between α,β-unsaturated aldehydes and dienes can be catalyzed by a chiral (acyloxy)borane complex to give the desired products in high yields and excellent enantiomeric excess (ee). orgsyn.org More recently, gold(I)-catalyzed [4 + 2] cycloadditions have emerged as a versatile method for accessing optically active cyclohexene products with complete diastereoselectivity and high enantioselectivity. beilstein-journals.org

Tandem or one-pot reactions offer an efficient route to complex molecules by combining multiple transformations in a single operation. A notable example is the asymmetric addition of an alkylzinc reagent to 1-cyclohexene carboxaldehyde, which generates a chiral allylic alkoxide. nih.gov This intermediate can then undergo a subsequent diastereoselective cyclopropanation in the same pot, yielding highly substituted products with the creation of up to three stereocenters with excellent control (>90% ee and >20:1 diastereomeric ratio). nih.gov

Conjugate addition reactions , such as the Michael addition, are also effectively used. The addition of a chiral lithium amide to a derivative of (S)-(-)-perillaldehyde, which possesses the this compound framework, proceeds with excellent stereoselectivity. beilstein-journals.org The inherent chirality of the starting material and the use of a chiral nucleophile direct the formation of a single major diastereomer. beilstein-journals.org

Biocatalytic kinetic resolution presents an alternative enantioselective strategy. Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, optically pure enantiomer. This has been applied to the kinetic resolution of racemic methyl-3-cyclohexene-1-carboxylate, providing an efficient route to chiral derivatives. researchgate.net

| Reaction Type | Substrates | Key Reagent/Catalyst | Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| Asymmetric Diels-Alder | Isoprene, Crotonaldehyde | Chiral (Acyloxy)borane Complex | 96% ee | 86% | orgsyn.org |

| Tandem Asymmetric Addition/Cyclopropanation | 1-Cyclohexene carboxaldehyde, Diethylzinc | (-)-MIB | >90% ee, >20:1 dr | Not specified | nih.gov |

| Conjugate Addition | tert-Butyl perillate, (R)-N-benzyl-N-α-methylbenzylamine | Lithium amide of chiral amine | >99% de | High | beilstein-journals.org |

| Gold-Catalyzed [4+2] Cycloaddition | Allenamides, Conjugated dienes | Chiral Phosphine-Gold(I) Complex | up to 91% ee | High | beilstein-journals.org |

Role of Chiral Catalysts and Auxiliaries

The success of asymmetric synthesis hinges on the use of chiral molecules that can transfer their stereochemical information to the product. This is achieved primarily through chiral catalysts and chiral auxiliaries.

Chiral catalysts are substances that accelerate a chemical reaction and direct its stereochemical outcome without being consumed. They function by forming a transient, diastereomeric complex with the substrate(s), creating a chiral environment that lowers the activation energy for the formation of one stereoisomer over all others.

Chiral Lewis Acids: Boron-based catalysts, such as the (acyloxy)borane (CAB) complex derived from tartaric acid, are effective in catalyzing asymmetric Diels-Alder reactions. orgsyn.org Only a catalytic amount (e.g., 10 mol%) is needed to achieve high yields and optical purity. orgsyn.org

Transition Metal Complexes: Complexes of metals like copper, gold, and nickel with chiral ligands are widely used. Chiral bisoxazoline ligands paired with copper salts can catalyze the asymmetric allylic oxidation of cyclohexene. acs.org Chiral phosphoramidite (B1245037) ligands are effective in nickel-catalyzed reductive couplings and gold-catalyzed cycloadditions. beilstein-journals.orgnih.govacs.org

Chiral Amino Alcohols: Compounds like (-)-MIB (N-methylephedrine-isoborneol derivative) are used to catalyze the enantioselective addition of organozinc reagents to aldehydes, including this compound. nih.gov

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. rsc.org After the reaction, the auxiliary is cleaved from the product, having served its purpose. This is a robust and often predictable method for stereocontrol.

N-Acyl Derivatives: Chiral auxiliaries can be attached via an N-acyl linkage. These derivatives can then be reacted with reducing agents or organometallic reagents to produce enantiopure aldehydes or ketones in a single step. rsc.org

Chiral Aldehydes: In some strategies, a chiral aldehyde itself can serve as the auxiliary. For instance, (+)- or (-)-p-menthane-3-carboxaldehyde has been demonstrated as a useful chiral auxiliary for the synthesis of compounds bearing α-chiral quaternary carbons. nih.gov

Chiral Reagents: In some cases, a stoichiometric amount of a chiral reagent is used to control stereochemistry, such as the use of a chiral lithium amide in conjugate addition reactions. beilstein-journals.org

| Type | Example | Reaction | Role | Reference |

|---|---|---|---|---|

| Chiral Catalyst | (Acyloxy)borane (CAB) complex | Diels-Alder | Creates a chiral environment for the cycloaddition, leading to high enantioselectivity. | orgsyn.org |

| Chiral Catalyst | (-)-MIB / Zn(Et)₂ | Alkyl addition to aldehyde | Catalyzes the enantioselective addition of an ethyl group to the carbonyl carbon. | nih.gov |

| Chiral Catalyst | Chiral Phosphoramidite / Gold(I) | [4+2] Cycloaddition | Promotes enantioselective formation of the cyclohexene ring. | beilstein-journals.org |

| Chiral Auxiliary | N-Acyl derivatives | Nucleophilic addition/Reduction | Covalently attached to guide the approach of a reagent to one face of the molecule. | rsc.org |

| Chiral Reagent | Chiral Lithium Amide | Michael Addition | Acts as a chiral nucleophile to add to a specific face of the α,β-unsaturated ester. | beilstein-journals.org |

Reactivity and Reaction Mechanisms of 3 Cyclohexene 1 Carboxaldehyde

Aldehyde Group Reactivity

The chemical behavior of 3-Cyclohexene-1-carboxaldehyde is significantly influenced by the presence of the aldehyde functional group. This group is characterized by a carbonyl center (a carbon double-bonded to an oxygen) bonded to a hydrogen atom and a carbon atom of the cyclohexene (B86901) ring. The polarity of the carbonyl group, with its electrophilic carbon, is the primary driver of the aldehyde's reactivity. ncert.nic.in

Nucleophilic Addition Reactions

The most characteristic reaction of aldehydes, including this compound, is nucleophilic addition. ncert.nic.inontosight.aipressbooks.pub In this type of reaction, a nucleophile attacks the electron-deficient carbonyl carbon. This leads to the rehybridization of the carbonyl carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. ncert.nic.inpressbooks.pub Subsequent protonation of the alkoxide yields an alcohol. pressbooks.pub Aldehydes are generally more reactive in these reactions than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.in

The general mechanism for nucleophilic addition is as follows:

A nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon. ncert.nic.in

The π-bond of the carbonyl group breaks, and the electron pair moves to the oxygen atom, forming an alkoxide intermediate. pressbooks.pub

Protonation of the alkoxide intermediate by a protic solvent or added acid yields the final alcohol product. pressbooks.pub

A notable example is the reaction with Grignard reagents, which results in the formation of secondary alcohols.

Oxidation Reactions leading to Carboxylic Acids

Aldehydes are readily oxidized to form carboxylic acids. chemicalbook.comlookchem.comnih.gov This transformation can be achieved using various oxidizing agents. Strong oxidizers like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this purpose. The reaction with air can also lead to the formation of carboxylic acids, a process known as autoxidation, which can be initiated by light and catalyzed by certain metal salts. chemicalbook.comlookchem.comguidechem.com

The oxidation of this compound specifically yields 3-Cyclohexene-1-carboxylic acid. cymitquimica.com

| Oxidizing Agent | Product |

| Potassium permanganate (KMnO₄) | 3-Cyclohexene-1-carboxylic acid |

| Chromium trioxide (CrO₃) | 3-Cyclohexene-1-carboxylic acid |

| Air (autoxidation) | Peroxo acids, then 3-Cyclohexene-1-carboxylic acid |

Reduction Reactions

The aldehyde group of this compound can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Furthermore, catalytic hydrogenation can be employed to selectively reduce the double bond of the cyclohexene ring, yielding cyclohexanecarboxaldehyde (B41370). acs.org This process typically utilizes a catalyst such as palladium on carbon (Pd/C).

| Reagent | Product |

| Sodium borohydride (NaBH₄) | (3-Cyclohexenyl)methanol |

| Lithium aluminum hydride (LiAlH₄) | (3-Cyclohexenyl)methanol |

| H₂/Pd-C | Cyclohexanecarboxaldehyde acs.org |

Schiff Base Formation with Amines

This compound reacts with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). gsconlinepress.com This reaction is a nucleophilic addition-elimination process. The amine acts as the nucleophile, adding to the carbonyl carbon to form a carbinolamine intermediate. This intermediate then dehydrates to form the stable imine. gsconlinepress.com The formation of Schiff bases is often catalyzed by acid or heat. gsconlinepress.com These compounds are significant intermediates in various biochemical and synthetic pathways. For instance, Schiff bases derived from substituted 3-cyclohexene-1-carboxaldehydes and glycine (B1666218) have been synthesized and their metal complexes studied. asianpubs.orgasianpubs.orgresearchgate.net

Self-Condensation and Polymerization Pathways

Aldehydes, including this compound, can undergo self-condensation or polymerization reactions, which are often exothermic and catalyzed by acids. chemicalbook.comlookchem.comnih.gov Prolonged heating can also promote polymerization. In the industrial synthesis of this compound via the Diels-Alder reaction of acrolein and butadiene, the formation of polymeric byproducts is a notable side reaction that needs to be controlled. google.com The trimer of this compound is a known derivative formed through such polymerization. ontosight.ai

Cyclohexene Ring Reactivity

The cyclohexene ring in this compound contains a carbon-carbon double bond, which is a site of reactivity, particularly for electrophilic addition reactions. cymitquimica.com The presence of the aldehyde group can influence the reactivity of the ring.

One of the key reactions involving the cyclohexene ring is its synthesis via the Diels-Alder reaction. This cycloaddition reaction occurs between a conjugated diene (1,3-butadiene) and a dienophile (acrolein). google.comchemicalbook.com The reaction is typically carried out at elevated temperatures and pressures. google.comchemicalbook.com

The double bond in the cyclohexene ring can also undergo hydrogenation, as mentioned in the reduction reactions, to form a saturated cyclohexane (B81311) ring.

Addition Reactions to the Double Bond

The double bond in the cyclohexene ring is susceptible to various addition reactions. A notable example is the selective hydrogenation of this compound to produce cyclohexanecarboxaldehyde. acs.orgacs.org This transformation can be achieved with high yield and purity using a 5% palladium on carbon catalyst under specific temperature and pressure conditions. acs.org The reaction involves the addition of hydrogen across the double bond, converting the unsaturated cyclohexene ring into a saturated cyclohexane ring while preserving the aldehyde group. acs.orgacs.org

Other addition reactions, such as halogenation and hydrohalogenation, can also occur at the double bond, leading to the formation of halogenated cyclohexane derivatives. These reactions typically proceed via electrophilic addition mechanisms.

Epoxidation Reactions

The double bond of this compound can undergo epoxidation to form an epoxide, a three-membered ring containing an oxygen atom. nih.govyoutube.comyoutube.com This reaction is commonly carried out using peroxy acids (also known as peracids), such as meta-chloroperoxybenzoic acid (mCPBA). orientjchem.orgpearson.comyoutube.com The mechanism of epoxidation with peroxy acids is a concerted process where the peroxy acid delivers an oxygen atom to the double bond in a single step, resulting in the syn-addition of the oxygen atom to the face of the double bond. youtube.comlibretexts.org The reaction proceeds through a cyclic transition state. orientjchem.orglibretexts.org The choice of peroxy acid and reaction conditions can influence the stereoselectivity of the epoxidation. orientjchem.org

The resulting epoxides are valuable intermediates in organic synthesis, as they can be opened under acidic or basic conditions to yield various functionalized cyclohexanes. nih.govlibretexts.org

Oxidative Cleavage of the Double Bond

The carbon-carbon double bond in this compound can be cleaved through oxidative processes, most notably ozonolysis. wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Ozonolysis involves reacting the alkene with ozone (O₃), which breaks the double bond and initially forms an unstable intermediate called a molozonide. This intermediate then rearranges to a more stable ozonide. wikipedia.org The work-up conditions following the initial reaction with ozone determine the final products. libretexts.org

A reductive work-up, typically using zinc dust and water, will cleave the double bond and yield two aldehyde groups. vedantu.com In the case of this compound, this would result in a linear dialdehyde. vedantu.comdoubtnut.com An oxidative work-up, on the other hand, will oxidize the resulting fragments to carboxylic acids. libretexts.org

Another method for oxidative cleavage involves the use of strong oxidizing agents like potassium permanganate (KMnO₄) under harsh conditions. This reaction also cleaves the double bond and typically results in the formation of carboxylic acids.

Reaction Mechanisms of Key Transformations

The formation of this compound via the Diels-Alder reaction is a cornerstone of its chemistry, and understanding the mechanism of this and other transformations is crucial.

Elucidation of Concerted vs. Stepwise Mechanisms

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene (1,3-butadiene) and a dienophile (acrolein), is the primary method for synthesizing this compound. nih.govnumberanalytics.comwikipedia.org A key area of study has been the elucidation of whether this reaction proceeds through a concerted or a stepwise mechanism.

A concerted mechanism involves a single transition state where both new carbon-carbon bonds are formed simultaneously. wikipedia.org In contrast, a stepwise mechanism involves the formation of an intermediate, such as a diradical or a zwitterion, before the final ring closure. nih.govresearchgate.net For the archetypal Diels-Alder reaction between 1,3-butadiene (B125203) and ethylene, computational studies have shown that the concerted pathway is energetically favored over the stepwise diradical pathway. researchgate.netresearchgate.net The energy barrier for the concerted mechanism is significantly lower than that for the stepwise process. researchgate.net However, for some "dehydro-Diels-Alder" reactions involving enynes and diynes, the energy difference between the concerted and stepwise pathways can be small, and in some cases, evidence for competing mechanisms has been observed. nih.gov While the concerted mechanism is generally accepted for the formation of this compound, factors such as substituents and reaction conditions can potentially influence the reaction pathway.

Frontier Molecular Orbital (FMO) Theory in Diels-Alder Reactions

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity and regioselectivity of the Diels-Alder reaction. numberanalytics.comnih.govnumberanalytics.commit.edu This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. numberanalytics.comnih.gov For the reaction between 1,3-butadiene and acrolein, the interaction between the HOMO of butadiene and the LUMO of acrolein is the key orbital interaction that leads to the formation of the new sigma bonds. numberanalytics.comnumberanalytics.com

The electron-withdrawing aldehyde group in acrolein lowers the energy of its LUMO, making it a more reactive dienophile. numberanalytics.com FMO theory also explains the regioselectivity of the reaction, predicting the formation of the "ortho" product, this compound, due to the more favorable orbital overlap between the termini of the diene and dienophile that have the largest orbital coefficients. caltech.edu

| Molecular Orbital Interaction | Diene | Dienophile |

| HOMO | 1,3-Butadiene | |

| LUMO | Acrolein |

This table illustrates the primary FMO interaction in the Diels-Alder synthesis of this compound.

Transition State Analysis using Computational Methods

Computational chemistry has become an indispensable tool for analyzing the transition states of chemical reactions, including the Diels-Alder reaction that forms this compound. acs.orgacs.org These methods allow for the calculation of the geometries and energies of transition state structures, providing detailed insights into the reaction mechanism. mdpi.comescholarship.org

For the Diels-Alder reaction, computational studies have shown that the transition state is typically asynchronous, meaning that the two new carbon-carbon bonds are not formed to the same extent at the transition state. nih.govacs.org In the reaction of 1,3-butadiene with an unsymmetrical dienophile like acrolein, the transition state is predicted to be asynchronous. nih.gov The degree of asynchronicity can be influenced by factors such as substituents and the presence of a Lewis acid catalyst. acs.org Computational methods like Density Functional Theory (DFT) at levels such as B3LYP and M06-2X are commonly used to model these transition states. acs.orgmdpi.com These calculations can predict activation energies and reaction exothermicities that are in good agreement with experimental data. researchgate.netmdpi.com

| Computational Method | Key Findings |

| Density Functional Theory (DFT) | Predicts asynchronous transition states for the Diels-Alder reaction. nih.govacs.org |

| Ab initio methods | Determine the energy barrier difference between concerted and stepwise pathways. researchgate.net |

| QM/MM Methods | Allow for the study of reactions in explicit solvent, providing more accurate free energy surfaces. mdpi.com |

This table summarizes the application of various computational methods to the study of reaction mechanisms involving this compound.

Applications and Functionalization of 3 Cyclohexene 1 Carboxaldehyde in Advanced Organic Synthesis

3-Cyclohexene-1-carboxaldehyde as a Building Block in Complex Molecule Synthesis

The unique bifunctional nature of this compound, possessing both an aldehyde and a double bond, allows it to be a starting point for the synthesis of diverse and complex molecular architectures. It is particularly noted for its role in creating heterocyclic compounds and specialty polymers. nbinno.com The Diels-Alder reaction, often used to synthesize the core cyclohexene (B86901) ring structure from precursors like butadiene and acrolein, is a testament to the utility of cycloaddition reactions in forming such valuable six-membered rings. google.comlibretexts.orglibretexts.org

This compound is a recognized intermediate in the synthesis of various pharmaceuticals and agrochemicals. nbinno.comontosight.ai It serves as a foundational scaffold for constructing more elaborate molecules with potential biological activity. ontosight.ai For instance, its derivatives are employed in creating new drugs and compounds designed for crop protection. lookchem.comangenechemical.com The aldehyde functional group is particularly reactive, readily forming Schiff bases with amines, which are crucial intermediates in many biochemical processes and synthetic pathways. researchgate.net Furthermore, the selective hydrogenation of this compound can yield cyclohexanecarboxaldehyde (B41370), another important intermediate with applications in pharmaceutical and agrochemical synthesis.

The chemical reactivity of this compound makes it suitable for polymerization reactions. lookchem.comchemicalbook.com Aldehydes are known to be frequently involved in self-condensation or polymerization, which are often exothermic and can be catalyzed by acids. lookchem.comchemicalbook.com This property is harnessed to develop new polymeric materials and specialty polymers. nbinno.comontosight.ai The synthesis of polymers from this monomer can be controlled under specific conditions to produce materials with unique properties. ontosight.ai For example, a patented method describes the polymerization of butadiene and acrolein to produce this compound, which itself can be part of a larger polymeric substance if not properly controlled. google.comgoogle.com

Below is a data table summarizing reaction conditions from a patented process for producing 3-cyclohexene-1-formaldehyde, which highlights the temperatures and pressures under which polymerization can occur.

This compound serves as a key chemical intermediate for the production of cycloaliphatic epoxy resins. guidechem.comhaz-map.comnih.gov These resins are a significant class of materials known for their excellent electrical insulation properties, good weather and UV resistance, and high thermal stability, making them superior to many standard epoxy resins for certain applications. mdpi.com Unlike resins derived from bisphenol A, cycloaliphatic epoxides are synthesized by the peroxidation of aliphatic alkenes and are free of chlorine, which contributes to their enhanced dielectric performance. mdpi.com The compound is a precursor to molecules like 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate, a widely used cycloaliphatic epoxy resin. google.com

A notable industrial application of this compound is its use as an intermediate for agents that improve the water resistance of textiles. lookchem.comhaz-map.comnih.gov This application leverages the compound's chemical properties to help create durable finishes for fabrics, providing a protective layer that enhances their functionality. lookchem.comnih.gov The ability to make fabrics water-resistant is a crucial aspect of producing performance textiles for outdoor and specialized apparel. nih.gov

Derivatization and Functionalization Strategies

The inherent reactivity of the aldehyde and the alkene functional groups in this compound allows for a multitude of derivatization and functionalization strategies. These transformations expand its utility as a building block in organic synthesis.

A fundamental reaction of aldehydes is their ready oxidation to form carboxylic acids. lookchem.comchemicalbook.com This conversion is a common and efficient detoxification pathway for aldehydes in biological systems and a standard transformation in synthetic organic chemistry. nih.gov The oxidation of this compound yields 3-cyclohexene-1-carboxylic acid and its derivatives, which are themselves valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. researchgate.netresearchgate.net This transformation can be achieved using various oxidizing agents.

The table below outlines the general chemical transformation for the oxidation of this compound.

Synthesis of Hydroxyisohexyl 3-cyclohexene carboxaldehyde (HICC) and Related Fragrance Compounds

Hydroxyisohexyl 3-cyclohexene carboxaldehyde (HICC), a prominent synthetic fragrance ingredient also known by trade names such as Lyral, is a derivative of this compound. wikipedia.org HICC is valued in the fragrance industry for its soft, floral, lily-of-the-valley-like scent and is incorporated into a wide array of consumer products, including perfumes, soaps, cosmetics, and detergents. ecostore.comgoogle.com

The synthesis of HICC typically begins with myrcene (B1677589), a naturally occurring hydrocarbon found in plants like thyme and lemongrass. ecostore.com The process involves a Diels-Alder reaction between myrcene and acrolein to form a cyclohexenecarbaldehyde intermediate. wikipedia.org This intermediate, sometimes referred to as "myrac aldehyde," is itself a fragrance compound. wikipedia.org The subsequent and final step is an acid-catalyzed hydration of this aldehyde, which forms the tertiary alcohol, yielding HICC. wikipedia.orggoogle.com The commercial product is a mixture of two isomers: 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde (the major isomer) and 3-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde (B1329937) (the minor isomer). europa.euindustrialchemicals.gov.au

The versatility of this compound and its derivatives extends to the creation of other fragrance compounds. For instance, 4-isopropyl-3-cyclohexene-1-carboxylic acid, another valuable fragrance ingredient, can be synthesized from perillaldehyde (B36042) (4-isopropenyl-1-cyclohexene-1-carboxaldehyde) through a three-step process that begins with the isomerization of perillaldehyde. google.com

The following table provides a summary of key fragrance compounds derived from or related to this compound:

| Compound Name | Common Name(s) | CAS Number | Molecular Formula | Key Synthetic Precursors | Noted Fragrance Profile |

| Hydroxyisohexyl 3-cyclohexene carboxaldehyde | Lyral, Kovanol, Mugonal | 31906-04-4 | C13H22O2 | Myrcene, Acrolein | Sweet, lilac-lily |

| 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde | - | 31906-04-4 | C13H22O2 | Myrac aldehyde | - |

| 3-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde | - | 51414-25-6 | C13H22O2 | Myrac aldehyde | - |

| 4-Isopropyl-3-cyclohexene-1-carboxylic acid | - | - | - | Perillaldehyde | - |

Formation of Cyclohexene-1,1-dimethanol

This compound serves as a crucial intermediate in the synthesis of 3-cyclohexene-1,1-dimethanol (B167316). guidechem.com This transformation is achieved through a reaction with an excess of formaldehyde. This process highlights the reactivity of the aldehyde group in this compound, allowing for the introduction of additional functional groups.

3-Cyclohexene-1,1-dimethanol is a bifunctional molecule, featuring both a reactive carbon-carbon double bond within the cyclohexene ring and two primary alcohol (hydroxymethyl) groups. This dual functionality makes it a valuable monomer in polymer chemistry, particularly for creating cross-linked structures and polymers with specific thermal properties.

The hydroxymethyl groups of 3-cyclohexene-1,1-dimethanol can undergo further reactions. For example, esterification with acetic anhydride (B1165640) yields 1,1-Bis(acetoxymethyl)cyclohexene, a potential plasticizer intermediate. The double bond in the cyclohexene ring can be reduced through catalytic hydrogenation to produce the saturated analog, cyclohexane-1,1-dimethanol.

The table below outlines the key compounds involved in the formation and further reactions of cyclohexene-1,1-dimethanol:

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 3-Cyclohexene-1,1-dimethanol | 2160-94-3 | C8H14O2 | Bifunctional: C=C double bond and two -CH2OH groups |

| 1,1-Bis(acetoxymethyl)cyclohexene | - | - | Ester derivative, potential plasticizer |

| Cyclohexane-1,1-dimethanol | - | C8H16O2 | Saturated analog, produced by hydrogenation |

Analytical and Spectroscopic Characterization Techniques for 3 Cyclohexene 1 Carboxaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 3-Cyclohexene-1-carboxaldehyde, offering insights into the proton and carbon environments within the molecule.

¹H NMR Spectroscopy for Structure Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides crucial information for the structural confirmation of this compound by revealing the chemical environment of each proton. The aldehyde proton characteristically appears as a singlet at approximately 9.70 ppm. chemicalbook.com The olefinic protons of the cyclohexene (B86901) ring are observed as a multiplet around 5.70 ppm. chemicalbook.com The protons on the carbons adjacent to the double bond and the aldehyde group, as well as the other aliphatic protons on the ring, resonate in the upfield region, typically between 1.6 and 2.6 ppm. chemicalbook.com The specific chemical shifts and coupling patterns are instrumental in confirming the connectivity of the atoms within the molecule. For instance, H-H COSY experiments can be used to assign the various proton signals. chemicalbook.com

¹H NMR Data for this compound

| Assignment | Chemical Shift (ppm) |

|---|---|

| Aldehyde H | ~9.70 |

| Olefinic H | ~5.70 |

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for a comprehensive analysis of the carbon framework. The aldehydic carbon exhibits a characteristic downfield chemical shift in the range of 190-200 ppm. chemguide.co.uk The olefinic carbons of the cyclohexene ring typically resonate between 115 and 140 ppm. chemguide.co.uk The remaining aliphatic carbons in the ring appear at higher field strengths, generally between 20 and 50 ppm. chemguide.co.uk The precise chemical shifts are influenced by the electronic environment of each carbon atom.

Typical ¹³C NMR Chemical Shift Ranges

| Carbon Environment | Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | 190 - 200 |

| C=C (Alkene) | 115 - 140 |

Advanced NMR Techniques for Stereochemical Assignments

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are pivotal for determining the stereochemical arrangement of this compound. nanalysis.comlibretexts.org NOESY experiments detect through-space interactions between protons that are in close proximity, typically less than 5 Å apart. nanalysis.com This information is crucial for establishing the relative stereochemistry of substituents on the cyclohexene ring. For instance, in substituted derivatives of this compound, NOESY can help to distinguish between different stereoisomers by identifying which protons are on the same face of the ring. libretexts.org While simple ¹H and ¹³C NMR can confirm the basic structure, NOESY provides the detailed spatial information necessary for unambiguous stereochemical assignment. nanalysis.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.

GC-MS for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed method for the identification and purity assessment of this compound. tcichemicals.comeuropa.eu In this technique, the compound is first separated from any impurities by gas chromatography, based on its volatility and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is determined. This allows for the confirmation of the compound's identity and an evaluation of its purity, with a typical purity of over 98.0% being reported. tcichemicals.com GC-MS is also utilized in the analysis of essential oils where derivatives of this compound may be present. sciencepublishinggroup.com

Fragmentation Pattern Analysis

The analysis of the fragmentation pattern in the mass spectrum of this compound provides valuable structural information. Upon ionization in the mass spectrometer, the molecular ion ([M]⁺) is formed, which corresponds to the molecular weight of the compound (110.15 g/mol ). sigmaaldrich.comnih.gov This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments.

A characteristic fragmentation pathway for aldehydes is the cleavage of bonds adjacent to the carbonyl group. libretexts.org Another significant fragmentation process for cyclic alkenes is a retro-Diels-Alder reaction. In the case of this compound, this would lead to the formation of a diene and a dienophile. The mass spectrum of 3-cyclohexene, a related compound, shows a prominent peak corresponding to the loss of a methyl group. docbrown.info The base peak in the mass spectrum of this compound is often observed at m/z 79, with another significant peak at m/z 81. nih.gov The interpretation of these and other fragment ions helps to piece together the structure of the original molecule.

Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity |

|---|---|

| 110 | Molecular Ion [C₇H₁₀O]⁺ |

| 81 | Fragment Ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds. These spectral fingerprints are crucial for confirming the presence of the aldehyde and cyclohexene moieties. docbrown.info

The analysis of the IR spectrum reveals several key absorption peaks. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the region of 1730-1720 cm⁻¹. Another significant feature is the stretching vibration of the aldehydic C-H bond, which is observed as a pair of weak to medium bands at approximately 2820 cm⁻¹ and 2720 cm⁻¹. The presence of the cyclohexene ring is confirmed by the C=C stretching vibration of the alkene group, which gives rise to a characteristic absorption peak around 1650 cm⁻¹. Additionally, the vinylic C-H stretching vibrations are observed at approximately 3025 cm⁻¹. The C-H stretching vibrations of the saturated CH₂ groups in the ring are found in the 2920-2830 cm⁻¹ region. docbrown.infochemicalbook.comnih.gov

The fingerprint region of the spectrum, from approximately 1500 cm⁻¹ to 400 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule as a whole and can be used for definitive identification by comparison with a reference spectrum. docbrown.info

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Aldehyde | C=O Stretch | 1730 - 1720 |

| Aldehyde | C-H Stretch | ~2820 and ~2720 |

| Alkene | C=C Stretch | ~1650 |

| Alkene | =C-H Stretch | ~3025 |

| Alkane | C-H Stretch | 2920 - 2830 |

Other Chromatographic and Spectroscopic Methods

Beyond infrared spectroscopy, a variety of other analytical methods are routinely employed to provide a more complete characterization of this compound. These techniques offer complementary information regarding the compound's purity, molecular weight, and detailed structural arrangement.

Gas Chromatography (GC): Gas chromatography is a primary technique for assessing the purity of volatile compounds like this compound. In this method, the compound is vaporized and passed through a column, separating it from any impurities. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. nist.govnist.govnist.govnist.govnist.gov GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components based on their mass-to-charge ratio. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR gives insights into the number of different types of protons, their chemical environment, and their connectivity. For this compound, the aldehydic proton (CHO) gives a characteristic signal at a low field, typically around 9.7 ppm. chemicalbook.com The vinylic protons of the double bond appear in the region of 5.7 ppm. The remaining protons on the cyclohexene ring produce a complex pattern of signals at higher fields. chemicalbook.com

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon atoms in the molecule. The carbonyl carbon of the aldehyde is highly deshielded and appears at a very low field, typically around 204 ppm. The carbons of the C=C double bond are found in the 120-130 ppm region, while the saturated carbons of the ring appear at higher fields. spectrabase.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (110.15 g/mol ). nih.govnist.gov The fragmentation pattern provides additional structural information. Common fragments observed in the mass spectrum of this compound include peaks at m/z 81, 79, and 54, which can be attributed to the loss of specific fragments from the parent molecule. nih.gov

Table 2: Key Spectroscopic Data for this compound

Environmental Fate and Degradation Studies of 3 Cyclohexene 1 Carboxaldehyde

Biodegradation Pathways and Persistence in Environmental Compartments

The biological breakdown of 3-Cyclohexene-1-carboxaldehyde is a key factor in determining its environmental lifespan. The structure of the molecule, featuring a cyclohexene (B86901) ring and an aldehyde functional group, influences its susceptibility to microbial degradation.

Degradation in Soil and Sediment

Currently, there is no measured half-life data available for the degradation of this compound in soil or sediment. nih.gov However, based on its chemical properties, it is expected to have low mobility in soil. industrialchemicals.gov.au The biodegradation of aldehydes in soil is a complex process influenced by factors such as soil type, moisture content, temperature, and the microbial community present. core.ac.uknih.gov Condensation products of urea (B33335) and various aldehydes are known to be used as slow-release fertilizers, and their degradation in soil is facilitated by microorganisms. core.ac.uk While specific pathways for this compound are not documented, the general principles of microbial metabolism of organic compounds in soil would apply. Ozonation has been shown to be a pre-treatment step to enhance the biodegradability of hydrocarbons in soil, leading to the formation of more biodegradable compounds like aldehydes and carboxylic acids. nih.gov

Enzymatic Transformations and Metabolic Pathways

The enzymatic transformation of this compound is likely to follow pathways established for other α,β-unsaturated aldehydes. A primary route of metabolism involves cytochrome P450 enzymes. nih.govnih.govacs.orgresearchgate.net These enzymes can catalyze both the oxidation of the aldehyde group to a carboxylic acid and the reduction of the aldehyde to an alcohol. nih.govnih.govacs.orgresearchgate.net Specifically, human P450 enzymes such as 2B6 and 3A4 have been shown to be active in the reduction of α,β-unsaturated aldehydes. nih.govacs.org

Another significant metabolic pathway for unsaturated aldehydes is conjugation with glutathione (B108866) (GSH), a reaction that can be a primary defense mechanism within cells. researchgate.net The resulting GSH adducts can then be further metabolized. jst.go.jp For instance, the GSH adducts of some α,β-unsaturated aldehydes are reduced by intracellular carbonyl reductases and then excreted from the cells. jst.go.jp The aldehyde group itself is reactive and can form covalent bonds with nucleophilic sites on proteins, which is a key aspect of its biological interactions.

The metabolism of a related compound, cyclohexanecarboxylic acid, in anaerobic bacteria involves activation to its coenzyme A (CoA) thioester, followed by dehydrogenation. nih.gov This suggests that a similar activation step might be involved in the breakdown of this compound under anaerobic conditions.

Phototransformation and Atmospheric Chemistry

Once released into the atmosphere, this compound is subject to phototransformation, primarily through reactions with photochemically generated oxidants.

Reaction with Hydroxyl Radicals and Ozone in the Atmosphere

The primary degradation pathway for this compound in the atmosphere is expected to be its reaction with hydroxyl (OH) radicals and ozone. oup.com While experimental rate constants for the parent compound are not available, estimations can be made based on related structures and the use of Quantitative Structure-Activity Relationship (QSAR) models. oup.comcopernicus.org